(3',3-Difluorobiphenyl-5-yl)methanamine
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Overview
Description
(3’,3-Difluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H11F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ positions and an amine group is attached to the methylene bridge at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,3-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:
Industrial Production Methods
Industrial production of (3’,3-Difluorobiphenyl-5-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3’,3-Difluorobiphenyl-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (3’,3-Difluorobiphenyl-4-yl)methanamine
- (3’,3-Difluorobiphenyl-6-yl)methanamine
- (3’,3-Difluorobiphenyl-2-yl)methanamine
Uniqueness
(3’,3-Difluorobiphenyl-5-yl)methanamine is unique due to the specific positioning of the fluorine atoms and the amine group, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C13H11F2N |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
[3-fluoro-5-(3-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7H,8,16H2 |
InChI Key |
QRWHYVYEGHWWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
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